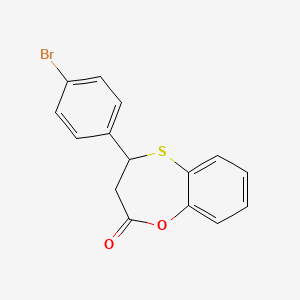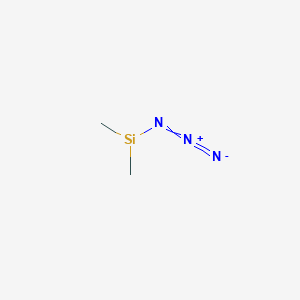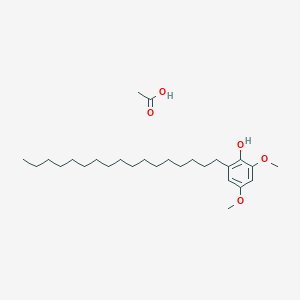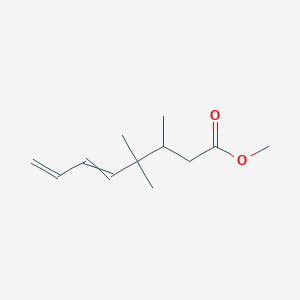
1-Butoxy-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-3-methylbut-1-ene is an organic compound with the molecular formula C9H18O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the alkylation of 3-methylbut-1-ene with butanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Formation of 1-butoxy-3-methylbutan-2-one.
Reduction: Formation of 1-butoxy-3-methylbutane.
Substitution: Formation of halogenated derivatives such as 1-butoxy-3-methylbut-2-ene.
Applications De Recherche Scientifique
1-Butoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-butoxy-3-methylbut-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bond and butoxy group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
1-Butene, 3-methyl-: Shares a similar structure but lacks the butoxy group, resulting in different reactivity and applications.
1-Methoxy-3-methylbut-1-ene: Similar in structure but with a methoxy group instead of a butoxy group, leading to variations in chemical behavior.
Uniqueness: 1-Butoxy-3-methylbut-1-ene is unique due to the presence of both an alkene and an ether functional group, which imparts distinct chemical properties and potential applications. Its combination of reactivity and stability makes it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
150538-01-5 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-butoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C9H18O/c1-4-5-7-10-8-6-9(2)3/h6,8-9H,4-5,7H2,1-3H3 |
Clé InChI |
MQJBKVJQOBWZAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


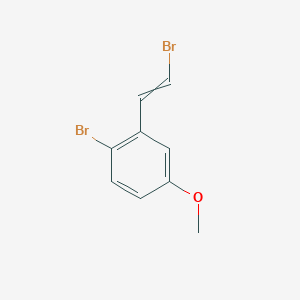

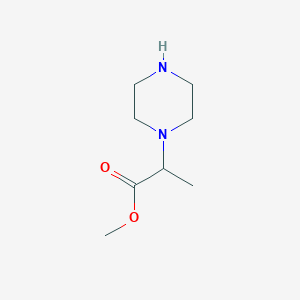
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
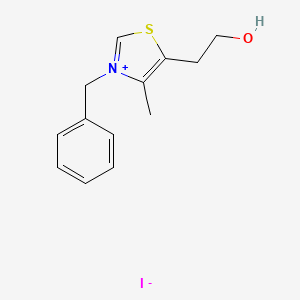
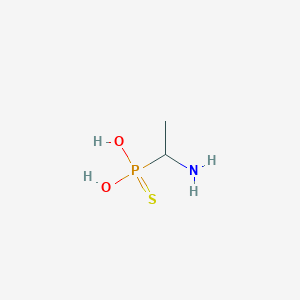
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
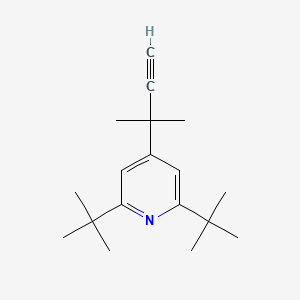
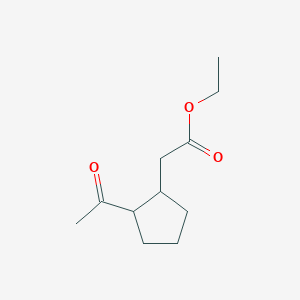
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
